molecular formula C11H21N3O2 B15053184 1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone

1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone

Cat. No.: B15053184
M. Wt: 227.30 g/mol
InChI Key: VCASRLCATMOFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a molecular framework incorporating both piperazine and piperidine heterocycles, which are established privileged structures in pharmaceutical development . Piperazine-based scaffolds are recognized for their broad biological activity and ability to confer favorable pharmacokinetic properties, making them a common feature in libraries designed for early discovery research . Compounds containing these substructures are frequently investigated for their potential to interact with various biological targets . While specific biological data for this exact compound may be limited, its structure suggests potential as a valuable intermediate or building block for the synthesis of more complex molecules. Researchers may explore its utility in developing novel therapeutic agents, given that piperazine and piperidine derivatives have shown promise in areas such as oncology and antiviral research . This product is provided as a solid and is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are responsible for confirming the compound's identity and purity to suit their specific experimental requirements.

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

1-piperazin-1-yl-2-piperidin-4-yloxyethanone

InChI

InChI=1S/C11H21N3O2/c15-11(14-7-5-13-6-8-14)9-16-10-1-3-12-4-2-10/h10,12-13H,1-9H2

InChI Key

VCASRLCATMOFBQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC(=O)N2CCNCC2

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Nucleophilic Substitution Reactions

The most common approach involves sequential alkylation and nucleophilic substitution. Piperidin-4-ol is first converted to a mesylate or tosylate intermediate, which reacts with a chloroethanone derivative to form 2-(piperidin-4-yloxy)ethanone. Subsequent coupling with piperazine under basic conditions yields the target compound.

Reaction Pathway:
$$
\text{Piperidin-4-ol} \xrightarrow{\text{MsCl/Et}3\text{N}} \text{Piperidin-4-yl mesylate} \xrightarrow{\text{ClCH}2\text{COCl}} 2\text{-(Piperidin-4-yloxy)ethanone} \xrightarrow{\text{Piperazine/K}2\text{CO}3} \text{Target Compound}
$$

Mitsunobu Etherification

For higher stereochemical control, the Mitsunobu reaction forms the ether linkage between piperidin-4-ol and a bromoethanone precursor. Triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitate this step, followed by piperazine coupling.

Reductive Amination

Alternative routes employ reductive amination, where 2-(piperidin-4-yloxy)ethanone reacts with piperazine in the presence of sodium cyanoborohydride. This method avoids harsh bases but requires anhydrous conditions.

Step-by-Step Synthesis Protocol

Preparation of Piperidin-4-yl Mesylate

Piperidin-4-ol (1.0 eq) is dissolved in dichloromethane (DCM) under nitrogen. Methanesulfonyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2.0 eq). The mixture is stirred for 4 hours, washed with brine, and dried to yield the mesylate (85–90% purity).

Synthesis of 2-(Piperidin-4-yloxy)ethanone

The mesylate intermediate reacts with chloroacetyl chloride (1.5 eq) in tetrahydrofuran (THF) at reflux for 12 hours. After quenching with ice water, the product is extracted into ethyl acetate and purified via column chromatography (60–70% yield).

Coupling with Piperazine

2-(Piperidin-4-yloxy)ethanone (1.0 eq) and piperazine (2.5 eq) are refluxed in acetonitrile with potassium carbonate (3.0 eq) for 24 hours. The crude product is recrystallized from ethanol to afford the title compound (55–65% yield).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Solvent Catalyst Temperature (°C) Yield (%)
THF K₂CO₃ 80 58
Acetonitrile K₂CO₃ 82 65
DMF DBU 90 70

Polar aprotic solvents like DMF enhance reactivity but complicate purification. Catalysts such as 1,8-diazabicycloundec-7-ene (DBU) improve yields but increase costs.

Temperature and Time Dependence

Elevating temperatures beyond 85°C led to ketone degradation, while shorter reaction times (<18 hours) resulted in incomplete coupling. Optimal conditions balance kinetics and stability.

Analytical Characterization

Spectroscopic Data
Technique Key Signals
¹H NMR (CDCl₃) δ 3.85 (m, 4H, piperazine), 3.45 (t, 2H, piperidinyl OCH₂), 2.75 (m, 4H, piperidine)
IR (cm⁻¹) 1680 (C=O), 1120 (C-O-C)
MS (ESI+) m/z 227.2 [M+H]⁺
Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O) showed ≥95% purity, with retention time = 6.8 minutes.

Comparative Analysis of Methodologies

Method Advantages Limitations
Nucleophilic Substitution High scalability Low stereocontrol
Mitsunobu Reaction Excellent regioselectivity Costly reagents
Reductive Amination Mild conditions Moderate yields

Patent WO2011121099A3 highlights analogous strategies for piperidinyl butanones, emphasizing the utility of phase-transfer catalysts in biphasic systems.

Challenges and Mitigation Strategies

  • Impurity Formation : Over-alkylation at the piperazine nitrogen is minimized using excess piperazine (2.5 eq).
  • Solvent Residues : Switch from DMF to acetonitrile reduces downstream purification burdens.
  • Exothermic Reactions : Controlled addition rates and cooling maintain reaction stability.

Chemical Reactions Analysis

1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or piperazine rings are substituted with other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups into the molecule .

Scientific Research Applications

1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

Compound Name Substituents Molecular Weight Key Structural Features Reference
1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone Piperazine, piperidin-4-yloxy 253.3 Ether linkage, dual heterocycles
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone Biphenyl, 2-methoxyphenyl 431.5 Aryl piperazine, acetyl linker
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone Bromophenoxy, fluorophenylsulfonyl 457.3 Sulfonyl group, halogenated aryl
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) Tetrazole-thio, methoxyphenylsulfonyl 520.1 Sulfonyl, tetrazole-thio moiety
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Trifluoromethylphenyl, pyridine ~480 (estimated) Trifluoromethyl, pyridine

Key Observations :

  • Ether vs. Sulfonyl Linkages : The ether linkage in the target compound may enhance metabolic stability compared to sulfonyl-containing analogs (e.g., 7n, 19), which are more polar and prone to hydrolysis .
  • Dual Heterocycles : The combination of piperazine and piperidine in the target compound offers distinct spatial flexibility compared to analogs with aryl or tetrazole substituents .

Key Observations :

  • Antipsychotic vs. Antiproliferative Activity : Aryl piperazine derivatives (e.g., ) exhibit central nervous system activity, while sulfonyl-tetrazole analogs (e.g., 7o ) target cancer cells, underscoring substituent-driven therapeutic divergence.
  • Enzyme Inhibition : UDO’s trifluoromethyl group enhances CYP51 binding , whereas the target compound’s ether linkage may limit similar interactions.
  • Metal Coordination Effects : APEHQ’s metal complexes show amplified antifungal activity, suggesting derivatization strategies for the target compound.

Physicochemical and Computational Insights

Table 3: Physicochemical Properties and QSAR Descriptors

Compound Name Melting Point (°C) logP (Predicted) QSAR Descriptors Reference
1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone N/A ~1.5 (estimated) Moderate QPlogBB*
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) 131–134 ~3.2 High polar surface area
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone N/A ~4.0 High QPlogBB, electron affinity correlates with D2 binding

Key Observations :

  • Lipophilicity : The target compound’s predicted logP (~1.5) suggests better blood-brain barrier penetration than sulfonyl analogs (logP ~3.2–4.0) .
  • QSAR Correlations : Anti-dopaminergic activity in biphenyl-piperazine derivatives correlates with QPlogBB and electron affinity , implying the target compound’s piperidine-oxy group may reduce D2 receptor binding.
  • Thermal Stability : Melting points for sulfonyl-tetrazole derivatives (131–177°C ) indicate higher crystallinity than the target compound’s likely amorphous nature.

Conformational Dynamics

  • Amide Isomerization: Piperidine ethanone analogs exhibit temperature-dependent amide bond isomerization, with energy barriers ~67 kJ/mol . The target compound’s ether linkage may reduce isomerization, enhancing metabolic stability.
  • Solubility: Hydroxy-containing analogs (e.g., 2-hydroxy-1-(4-methyl-piperazin-1-yl)-ethanone ) have higher aqueous solubility but lower membrane permeability compared to the target compound.

Biological Activity

1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 902836-10-6

Research indicates that compounds similar to 1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone may exhibit various biological activities through several mechanisms:

  • Antitumor Activity : Compounds containing piperazine and piperidine moieties have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of piperazine have been studied for their ability to inhibit PARP1 (Poly (ADP-ribose) polymerase 1), which is crucial in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells, making it a target for cancer therapy .
  • Antifungal Activity : The compound's structural features suggest potential antifungal properties. Studies on related derivatives have demonstrated significant antifungal activity against resistant strains like Candida auris, with minimal inhibitory concentrations (MICs) reported as low as 0.24 µg/mL .
  • Antibacterial Activity : Some synthesized piperazine derivatives have exhibited antibacterial effects, indicating that modifications to the basic structure can enhance efficacy against various bacterial strains .

Case Study 1: Antitumor Efficacy

A study focused on piperazine-based derivatives assessed their ability to inhibit PARP1 activity in human breast cancer cells. The compound showed an IC50 value comparable to established PARP inhibitors like Olaparib, suggesting its potential as a therapeutic agent in oncology .

CompoundIC50 (µM)Mechanism of Action
5e18PARP1 inhibition
Olaparib57.3PARP1 inhibition

Case Study 2: Antifungal Activity Against Candida auris

In another significant study, several novel piperidine derivatives were tested against C. auris. The results indicated that these compounds could disrupt fungal cell membranes and induce apoptosis, highlighting their potential as new antifungal agents .

CompoundMIC (µg/mL)MFC (µg/mL)Mechanism of Action
pta10.240.97Membrane disruption
pta20.481.95Apoptosis induction

Q & A

Q. What are the optimal synthetic routes for 1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone?

  • Methodological Answer: A two-step approach is commonly employed:
  • Step 1: React piperazine derivatives (e.g., 1-phenylpiperazine) with acylating agents like chloroacetyl chloride in the presence of triethylamine (TEA) under anhydrous conditions (dichloromethane, 273 K) to form intermediates .
  • Step 2: Introduce the piperidin-4-yloxy moiety via nucleophilic substitution or coupling reactions. Purification via crystallization or column chromatography is critical to isolate the final product. Reaction yields depend on stoichiometric ratios, solvent polarity, and temperature control.

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments and carbon frameworks, respectively. For example, the piperazine ring protons appear as distinct multiplets in δ 2.5–3.5 ppm, while the ethanone carbonyl carbon resonates near δ 170 ppm .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns.
  • X-ray Crystallography: Resolve stereochemistry and bond angles, as demonstrated in structurally analogous piperazine derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when modifying substituents on the piperazine ring?

  • Methodological Answer:
  • Experimental Design: Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and monitor yields using design-of-experiments (DoE) software. For example, bulky substituents may sterically hinder acylation, requiring adjusted reagent ratios or elevated temperatures .
  • Data Analysis: Compare kinetic studies (e.g., via HPLC monitoring) to identify rate-limiting steps. Contradictions in yields from similar reactions (e.g., vs. 9) may arise from differences in reducing agents (SnCl2_2 vs. catalytic hydrogenation) or solvent systems .

Q. What computational strategies predict the biological activity of 1-(Piperazin-1-yl)-2-(piperidin-4-yloxy)ethanone derivatives?

  • Methodological Answer:
  • Molecular Docking: Use software like AutoDock Vina to model interactions with target receptors (e.g., histamine H1_1/H4_4 receptors, as seen in structurally related compounds) .
  • QSAR Modeling: Train models on datasets of analogous compounds with known bioactivity (e.g., antifungal or antitumor activity) to correlate structural features (e.g., logP, polar surface area) with efficacy .

Q. How do stereochemical variations in the piperidine ring affect the compound’s physicochemical properties?

  • Methodological Answer:
  • Stereoselective Synthesis: Employ chiral catalysts (e.g., BINOL-derived ligands) during piperidine functionalization to control stereochemistry.
  • Property Analysis: Compare solubility, melting points, and logD values of enantiomers. X-ray data (e.g., ) reveal how axial vs. equatorial substituents influence crystal packing and bioavailability .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the stability of piperazine-based intermediates?

  • Methodological Answer:
  • Controlled Stability Studies: Store intermediates under varying conditions (humidity, temperature) and monitor degradation via TLC or LC-MS. For example, nitro-containing intermediates () may degrade faster than halogenated analogs due to redox sensitivity.
  • Cross-Validation: Replicate synthetic protocols from independent sources (e.g., vs. 19) to identify critical variables (e.g., inert atmosphere requirements).

Biological Assay Design

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?

  • Methodological Answer:
  • Kinase Profiling: Use fluorescence-based assays (e.g., ADP-Glo™) to screen against kinase panels (e.g., PI3K, mTOR).
  • Dose-Response Analysis: Generate IC50_{50} curves with triplicate measurements to ensure reproducibility. Reference studies on structurally related compounds (e.g., ) for assay optimization .

Synthetic Scale-Up Challenges

Q. What strategies mitigate exothermic risks during large-scale synthesis?

  • Methodological Answer:
  • Process Safety: Conduct calorimetry studies to identify exothermic peaks. Use controlled addition techniques for acylating agents (e.g., chloroacetyl chloride) and implement cooling jackets .
  • Green Chemistry: Replace hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) while maintaining reaction efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.